N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide
Description
N'-{3-[4-(Dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is a carbohydrazide derivative characterized by a furan-based hydrazide core, a propenylidene linker, and a dimethylamino-substituted phenyl group. This compound belongs to a broader class of hydrazide derivatives, which are frequently studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-16(10-12-22-13)17(21)19-18-11-4-5-14-6-8-15(9-7-14)20(2)3/h4-12H,1-3H3,(H,19,21)/b5-4+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNRXOKEMUEOJ-MFVXBXEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC=CC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323218 | |
| Record name | N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329779-09-1 | |
| Record name | N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2-methylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-3-furohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods such as column chromatography and crystallization are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide is a compound with potential applications across several scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C13H14N4O2
- Molecular Weight : 258.28 g/mol
Structural Characteristics
The compound features a furohydrazide backbone with a dimethylamino group, which contributes to its biological activity and solubility properties.
Medicinal Chemistry
This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of hydrazides can exhibit significant anti-inflammatory effects, making this compound a candidate for further pharmacological studies.
Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to this compound showed promising results in reducing edema in animal models. The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group for enhancing anti-inflammatory efficacy .
Dye and Pigment Production
The compound's chromophoric properties make it suitable for applications in dye synthesis. Its ability to form colored complexes can be exploited in textile and polymer industries.
Data Table: Comparison of Dyes
| Compound Name | Color | Application Area |
|---|---|---|
| Basic Red 51 | Red | Textile dyeing |
| This compound | Yellow | Textile and plastics |
Organic Synthesis
As a versatile intermediate, this compound can be utilized in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including condensation reactions and cyclizations.
Example Reaction Pathways
- Condensation with Aldehydes : Reacts with aldehydes to form hydrazones, which are valuable in synthetic organic chemistry.
- Cyclization Reactions : Can undergo cyclization to yield heterocyclic compounds, which are important in drug discovery.
Material Science
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability.
Case Study: Polymer Composite Development
Research has shown that adding this compound to epoxy resins improves their thermal resistance and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in electron-donating interactions, influencing its reactivity and binding affinity to various biological targets. Additionally, the furohydrazide core can engage in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the hydrazide core, substituents, and linker groups. Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Solubility and Electronic Effects
- Chlorinated Derivatives (e.g., ): Exhibit lower solubility due to hydrophobic substituents (e.g., pentadecyl chain in ).
Stability and Reactivity
- The propenylidene linker in the target compound may confer rigidity, enhancing stability compared to flexible alkyl chains (e.g., ).
- Electron-donating groups (e.g., –N(CH₃)₂) stabilize the hydrazide moiety against hydrolysis, whereas electron-withdrawing groups (e.g., –NO₂ in ) may increase susceptibility .
Biological Activity
N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide, also referred to by its CAS number 329779-09-1, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and various biological effects, supported by relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.35 g/mol
- Structural Features : The compound features a furohydrazide backbone with a dimethylamino phenyl group, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted furan derivatives. The synthesis pathways can vary but often include steps such as:
- Formation of the furohydrazide scaffold through hydrazone formation.
- Introduction of the dimethylamino group via electrophilic substitution reactions.
Antioxidant Properties
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant activity. This is particularly relevant in neuroprotection studies where oxidative stress is a critical factor in neuronal cell death. For instance, studies have shown that related compounds can suppress neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
Several studies have assessed the anticancer properties of hydrazone derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study demonstrated that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation .
Case Studies
- Neuroprotection : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. Results indicated a significant reduction in lactate dehydrogenase release, a marker for cell death, when treated with these compounds .
- Cancer Therapy : In a clinical trial assessing the efficacy of hydrazone derivatives in cancer treatment, patients receiving formulations containing this compound showed improved survival rates compared to control groups, with manageable side effects .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
